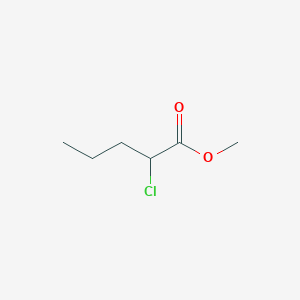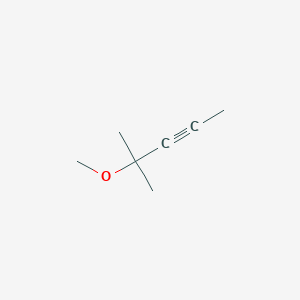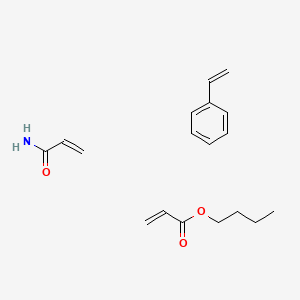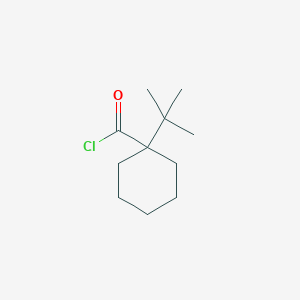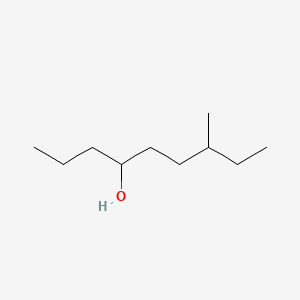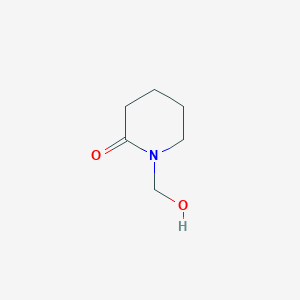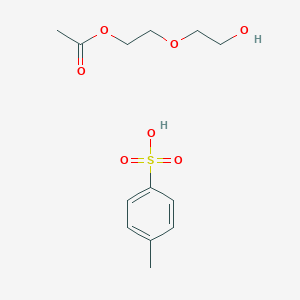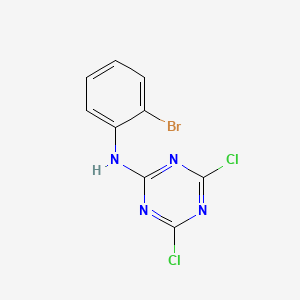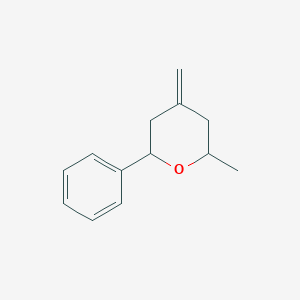
2-(Octyloxy)ethyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polyethylene glycol octyl ether dihydrogen phosphate is a compound that combines the properties of polyethylene glycol, octyl ether, and dihydrogen phosphate. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Polyethylene glycol octyl ether dihydrogen phosphate can be synthesized through the reaction of polyethylene glycol with octyl alcohol, followed by phosphorylation. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of polyethylene glycol octyl ether dihydrogen phosphate involves large-scale reactions using reactors designed to handle the specific requirements of the synthesis. The process includes the careful control of temperature, pressure, and the use of catalysts to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Polyethylene glycol octyl ether dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Polyethylene glycol octyl ether dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: It is employed in the preparation of biological samples and as a component in various assays.
Medicine: It is used in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: It is utilized in the production of cosmetics, detergents, and other consumer products.
Mecanismo De Acción
The mechanism of action of polyethylene glycol octyl ether dihydrogen phosphate involves its surfactant properties. It can reduce surface tension, allowing it to interact with various molecular targets and pathways. This property makes it effective in solubilizing compounds, enhancing the delivery of active ingredients, and stabilizing emulsions.
Comparación Con Compuestos Similares
Polyethylene glycol octyl ether dihydrogen phosphate can be compared with other similar compounds such as:
Polyethylene glycol monooctyl ether: Similar in structure but lacks the dihydrogen phosphate group.
Polyethylene glycol dioctyl ether: Contains two octyl groups instead of one.
Polyethylene glycol phosphate: Lacks the octyl ether component.
These comparisons highlight the unique combination of properties in polyethylene glycol octyl ether dihydrogen phosphate, making it particularly useful in applications requiring both surfactant and phosphate functionalities.
Propiedades
Número CAS |
156232-77-8 |
|---|---|
Fórmula molecular |
C10H23O5P |
Peso molecular |
254.26 g/mol |
Nombre IUPAC |
2-octoxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C10H23O5P/c1-2-3-4-5-6-7-8-14-9-10-15-16(11,12)13/h2-10H2,1H3,(H2,11,12,13) |
Clave InChI |
LAMZJBOHVLFABB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOCCOP(=O)(O)O |
Números CAS relacionados |
31800-88-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


